

# An In-depth Technical Guide to 2,4-Dichloroquinoline-3-carbonitrile

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## Compound of Interest

Compound Name: 2,4-Dichloroquinoline-3-carbonitrile

Cat. No.: B1351073

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This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of **2,4-Dichloroquinoline-3-carbonitrile**, a compound of interest for researchers in medicinal chemistry and drug development.

## Chemical Structure and IUPAC Name

**2,4-Dichloroquinoline-3-carbonitrile** is a halogenated quinoline derivative. The quinoline core is substituted with two chlorine atoms at positions 2 and 4, and a nitrile group at position 3.

IUPAC Name: **2,4-dichloroquinoline-3-carbonitrile**

Canonical SMILES: C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)Cl<sup>[1]</sup><sup>[2]</sup>

InChI Key: NYSSRDZZLIOHHI-UHFFFAOYSA-N

Caption: 2D structure of **2,4-Dichloroquinoline-3-carbonitrile**.

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of **2,4-Dichloroquinoline-3-carbonitrile** is provided below. Experimental spectroscopic data for this specific compound are not readily available in the cited literature. Predicted mass spectrometry data is included for reference.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	69875-54-3	[1]
Molecular Formula	C <sub>10</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>2</sub>	[1][3]
Molecular Weight	223.06 g/mol	[1][3]
Purity	≥95%	[3]
Physical Form	Solid	
Storage Temperature	Refrigerator	
Predicted XlogP	3.5	[2]

Table 2: Predicted Mass Spectrometry Data

Adduct	m/z
[M+H] <sup>+</sup>	222.98244
[M+Na] <sup>+</sup>	244.96438
[M-H] <sup>-</sup>	220.96788
(Data from PubChemLite)[2]	

## Experimental Protocols

### Synthesis of 2,4-Dichloroquinoline-3-carbonitrile

A specific, detailed experimental protocol for the synthesis of **2,4-Dichloroquinoline-3-carbonitrile** is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of quinoline derivatives and the cyanation of aryl halides. This would likely involve a multi-step process:

- Synthesis of a 2,4-dihydroxyquinoline-3-carbonitrile precursor: This could potentially be achieved through a condensation reaction involving an appropriately substituted aniline and a cyanoacetate derivative.

- Chlorination: The dihydroxy intermediate would then be treated with a chlorinating agent, such as phosphorus oxychloride ( $\text{POCl}_3$ ), to yield the target **2,4-dichloroquinoline-3-carbonitrile**. This is a common method for converting hydroxyquinolines to their chloro-derivatives.

Note: This proposed synthesis is based on general chemical principles and analogous reactions reported for similar compounds. The actual reaction conditions, yields, and purification methods would require experimental optimization.

## In Vitro Cytotoxicity Assay against Leukemia Cell Lines

**2,4-Dichloroquinoline-3-carbonitrile** has been reported to be effective against leukemia cells in vitro[1][3]. A standard method to evaluate the cytotoxic activity of a compound against leukemia cell lines (e.g., Jurkat, K562, or HL-60) is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Objective: To determine the half-maximal inhibitory concentration ( $\text{IC}_{50}$ ) of **2,4-Dichloroquinoline-3-carbonitrile** on the proliferation of a human leukemia cell line.

Materials:

- Human leukemia cell line (e.g., Jurkat)
- RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- **2,4-Dichloroquinoline-3-carbonitrile**
- Dimethyl sulfoxide (DMSO)
- MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
- 96-well microtiter plates
- Microplate reader

Procedure:

- **Cell Seeding:** Leukemia cells are seeded into 96-well plates at a density of approximately  $2 \times 10^6$  cells/mL in a final volume of 100  $\mu$ L of complete culture medium per well.[\[4\]](#)
- **Compound Preparation:** A stock solution of **2,4-Dichloroquinoline-3-carbonitrile** is prepared in DMSO. A series of dilutions are then made in the culture medium to achieve the desired final concentrations for treatment.
- **Cell Treatment:** The cells are treated with various concentrations of the compound. A vehicle control (DMSO at the same percentage as the highest compound concentration, typically <0.1%) and a positive control (e.g., doxorubicin) are included.[\[4\]](#)
- **Incubation:** The plates are incubated for a specified period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.[\[4\]](#)
- **MTT Addition:** After the incubation period, 20  $\mu$ L of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.[\[4\]](#)
- **Formazan Solubilization:** The resulting formazan crystals are solubilized by adding 180  $\mu$ L of DMSO to each well after carefully removing the supernatant. The plate is then agitated on an orbital shaker for a few minutes to ensure complete dissolution.[\[4\]](#)
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC<sub>50</sub> value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

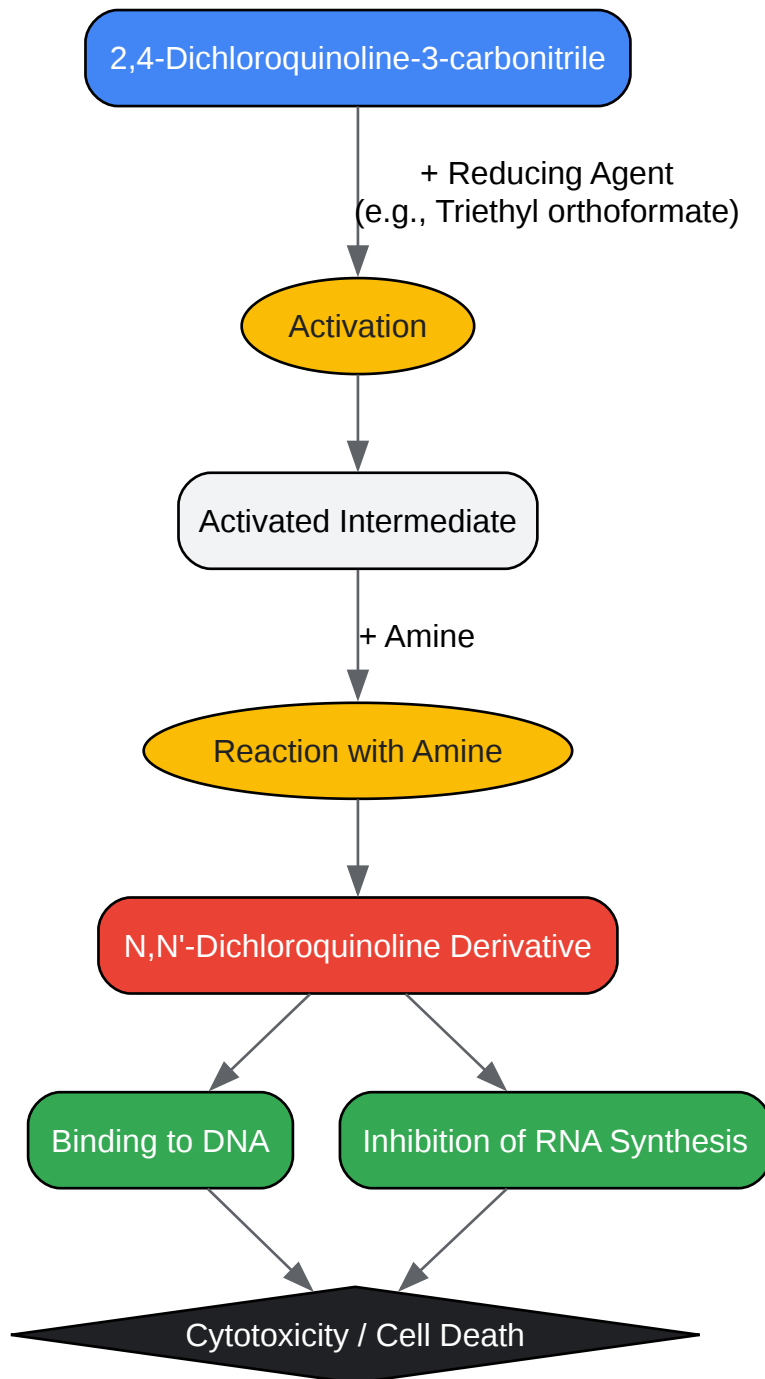
## Proposed Mechanism of Action

It has been proposed that **2,4-Dichloroquinoline-3-carbonitrile** acts as an anticancer agent through a mechanism that involves activation and subsequent interaction with cellular macromolecules.[\[1\]](#)[\[3\]](#)

The proposed pathway is as follows:

- Activation: The compound is activated by a reducing agent, such as triethyl orthoformate.[\[1\]](#)  
[\[3\]](#)
- Intermediate Formation: The activated compound then reacts with an amine to form an N,N'-dichloroquinoline intermediate.[\[1\]](#)[\[3\]](#)
- Inhibition of Macromolecule Synthesis: This reactive intermediate is thought to exert its cytotoxic effects by binding to DNA and inhibiting RNA synthesis, thereby disrupting essential cellular processes and leading to cell death.[\[1\]](#)[\[3\]](#)

## Proposed Mechanism of Action



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Caption: Proposed activation and mechanism of action for **2,4-Dichloroquinoline-3-carbonitrile**.

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## References

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